2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of indole derivatives with cyanoacetamides in the presence of a base such as potassium carbonate (K2CO3) in ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar cyano and amino functional group but differ in their ring structure.
Indole derivatives: Compounds with an indole ring, which is a common feature in many biologically active molecules.
Uniqueness
2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H17N3O5/c1-10-14(16(22)25-8-7-24-2)18(12(9-19)15(20)26-10)11-5-3-4-6-13(11)21-17(18)23/h3-6H,7-8,20H2,1-2H3,(H,21,23) |
InChI Key |
RSJJBWZKIRJCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCCOC |
Origin of Product |
United States |
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